Methyl 2-methoxy-4-thiazolecarboxylate
Description
Methyl 2-methoxy-4-thiazolecarboxylate is a thiazole-based compound featuring a methoxy (-OCH₃) group at position 2 and a methyl ester (-COOCH₃) at position 4 of the heterocyclic ring. Thiazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and bioactivity.
Properties
CAS No. |
106331-73-1 |
|---|---|
Molecular Formula |
C6H7NO3S |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
methyl 2-methoxy-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-9-5(8)4-3-11-6(7-4)10-2/h3H,1-2H3 |
InChI Key |
VJYGMCVDXIWGKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CS1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-4-thiazolecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol, followed by methylation of the resulting intermediate . The reaction is usually carried out under reflux conditions, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-4-thiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
While the specific compound "Methyl 2-methoxy-4-thiazolecarboxylate" is not directly discussed in the provided search results, the results do offer information on related compounds and their applications, which can help infer potential uses and applications.
Thiazole Derivatives: General Applications
- Pharmaceuticals: Thiazole derivatives, including 2-aminothiazole-4-carboxylates, have shown activity against Mycobacterium tuberculosis. Methyl 2-amino-5-benzylthiazole-4-carboxylate, for example, inhibits M. tuberculosis H37Rv . Derivatives of thiazoles have also been investigated for antiproliferative activity against melanoma and prostate cancer cells, with some compounds showing activity through inhibition of tubulin polymerization .
- Herbicides: Methyl-5-thiazolecarboxylate is used as a selective herbicide. It can selectively protect sorghum from injury caused by alachlor .
- Cosmetics: Polymers containing thiazole derivatives can be used in cosmetics as film formers, fixatives, and rheology modifiers . They can also be incorporated into nanoparticles for the delivery of fragrances or other active nutrients, modifying their release profiles and improving their bioactivities on the skin .
- Synthesis of Febuxostat: Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, a related compound, is used in the synthesis of Febuxostat, a drug used to treat gout .
Potential Applications of this compound (Inferred):
Based on the applications of related compounds, this compound may have potential uses in:
- Pharmaceutical Research: As a building block for synthesizing novel compounds with potential biological activities, such as antimicrobial or anticancer properties.
- Agrochemicals: As a potential herbicide or as an intermediate in the synthesis of other agrochemicals.
- Materials Science: As a monomer or building block for creating polymers with specific properties for cosmetic or other applications.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-4-thiazolecarboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Thiazolecarboxylate Derivatives
Structural and Physicochemical Properties
Key structural analogs and their properties, as derived from the evidence, are summarized below:
Table 1. Structural and Physicochemical Properties of Thiazolecarboxylate Analogs
*Calculated based on molecular formula.
Substituent Effects:
- Methoxy (-OCH₃) : Electron-donating via resonance, increasing electron density on the thiazole ring. This may enhance stability in polar solvents or nucleophilic reactions compared to electron-withdrawing substituents.
- The lower molecular weight (177.602) reflects its simpler structure .
- Phenyl (-C₆H₅) : Introduces steric bulk and hydrophobic character. The higher molecular weight (219.258) and aromaticity may reduce solubility in polar solvents .
Spectral Characterization
Biological Activity
Methyl 2-methoxy-4-thiazolecarboxylate is a compound that has garnered attention for its biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, providing insights from recent studies, case analyses, and relevant data tables.
Chemical Structure and Properties
This compound is characterized by a thiazole ring, which is known for its role in various biological activities. The methoxy group and carboxylate functionality contribute to its chemical reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial properties. In a study comparing various thiazole derivatives, compounds similar to this compound showed promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency compared to traditional antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.008 | Streptococcus pneumoniae |
| This compound | 0.03 | Staphylococcus epidermidis |
| This compound | 0.06 | Streptococcus pyogenes |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A series of studies on thiazole derivatives revealed that modifications in the thiazole structure could enhance antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound were found to inhibit tubulin polymerization, a mechanism critical for cancer cell division .
Case Study: Anticancer Efficacy
In a notable case study involving the National Cancer Institute's NCI-60 panel, compounds derived from thiazoles exhibited IC50 values ranging from low nanomolar to micromolar concentrations against multiple cancer types, including melanoma and prostate cancer. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring significantly influenced anticancer activity .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.021 - 0.071 | Melanoma |
| This compound | 0.124 | Prostate Cancer |
The primary mechanism through which this compound exerts its biological effects involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitosis. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells .
Safety and Toxicity Studies
While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity profile. Studies have indicated that certain thiazole derivatives exhibit low toxicity in human liver cell lines (HepG2), suggesting a favorable safety margin when used at therapeutic doses . However, further investigations are necessary to fully understand the long-term effects and potential nephrotoxicity associated with high doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-methoxy-4-thiazolecarboxylate, and what reagents/conditions are critical for regioselectivity?
- Methodology : The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or esters. Key steps include:
- Substitution : Use alkyl halides (e.g., methyl iodide) for methoxy group introduction at position 2 .
- Carboxylation : Esterification of the thiazole ring at position 4 using chloroformate reagents under basic conditions (e.g., NaH in THF) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product .
Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : The methoxy group (δ ~3.8 ppm in ¹H, ~55 ppm in ¹³C) and ester carbonyl (δ ~165–170 ppm in ¹³C) confirm substitution positions .
- FTIR : Stretching frequencies for C=O (~1720 cm⁻¹) and C-O (ester, ~1250 cm⁻¹) validate functional groups .
- Cross-validation with X-ray crystallography resolves steric clashes or tautomeric ambiguities .
Q. What are the common reactivity patterns of the thiazole ring in this compound under nucleophilic or electrophilic conditions?
- Methodology :
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at position 5 of the thiazole due to electron-donating methoxy and ester groups .
- Nucleophilic attack : Thiazole C2 is susceptible to nucleophilic substitution (e.g., with amines) under Pd-catalyzed coupling conditions .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
- Methodology :
- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to map frontier molecular orbitals (HOMO/LUMO) and predict charge distribution .
- Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes) based on steric and electronic complementarity .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of thiazole derivatives?
- Methodology :
- Meta-analysis : Compare bioactivity datasets across analogs (e.g., IC₅₀ values) to identify substituent-dependent trends .
- Kinetic studies : Measure reaction rates of ester hydrolysis (e.g., in PBS buffer) to assess metabolic stability vs. activity trade-offs .
Q. How does the steric and electronic environment of the methoxy/ester groups influence regioselectivity in cross-coupling reactions?
- Methodology :
- Steric maps : Generate using software like Spartan to quantify % buried volume around reactive sites .
- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., Suzuki-Miyaura coupling) to quantify electronic effects .
Characterization & Safety
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
